

# Comparative Kinome Profiling of Atuzabrutinib: A Selective BTK Inhibitor

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Compound of Interest		
Compound Name:	Atuzabrutinib	
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This guide provides a comparative analysis of the kinome profile of **Atuzabrutinib** (formerly PRN473), a reversible Bruton's tyrosine kinase (BTK) inhibitor, in relation to other established BTK inhibitors such as ibrutinib, acalabrutinib, and zanubrutinib. The data presented herein is compiled from publicly available preclinical studies to offer an objective overview of the selectivity and potential off-target effects of these therapeutic agents.

## **Executive Summary**

**Atuzabrutinib** distinguishes itself as a highly selective, reversible inhibitor of BTK. Kinome profiling data demonstrates that at a concentration of 1  $\mu$ M, **Atuzabrutinib** exhibits significant inhibition (>90%) of a small subset of kinases, primarily within the TEC family, including BTK itself. This high degree of selectivity, particularly the lack of significant interaction with Src family kinases, suggests a potentially favorable safety profile with a lower risk of certain off-target effects compared to the first-generation BTK inhibitor, ibrutinib. Second-generation covalent inhibitors, acalabrutinib and zanubrutinib, also display improved selectivity over ibrutinib. This guide will delve into the quantitative kinome data, the experimental methodologies used to generate this data, and the signaling pathways involved.

# **Comparative Kinome Profiling Data**

The following table summarizes the kinome profiling data for **Atuzabrutinib** and other BTK inhibitors. The data for **Atuzabrutinib** is derived from an enzymatic inhibition assay, while the



data for ibrutinib, acalabrutinib, and zanubrutinib is from a comprehensive kinase scan (scanMAX), a competition binding assay. It is important to note that direct comparisons should be made with caution due to potential variations in assay platforms and experimental conditions.

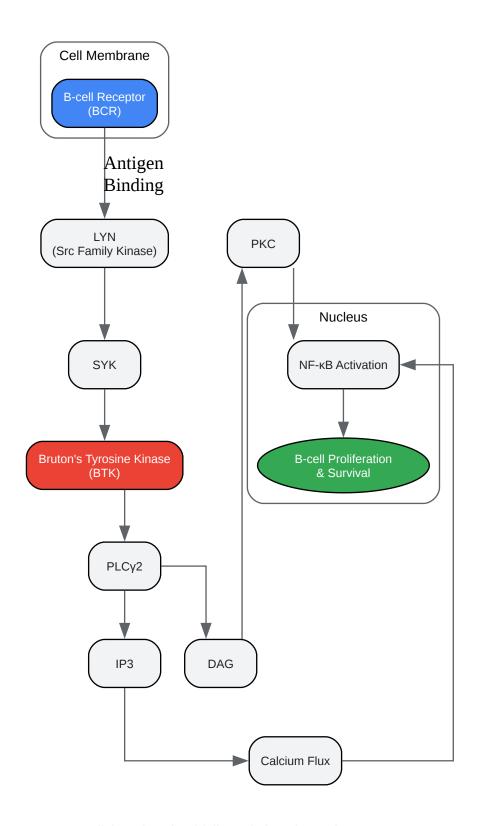
Inhibitor	Assay Concentra tion	Number of Kinases Profiled	On-Target Kinase(s) (% Inhibition >90%)	Primary Off-Target Kinases (% Inhibition >90%)	Number of Off-Target Kinases (>65% Inhibition)	Key Off- Target Families Avoided
Atuzabrutin ib	1 μΜ	230	втк	TXK, TEC, BMX, BLK, ITK[1]	Not Reported	Src family kinases[2] [3]
Ibrutinib	1 μΜ	403 (wild- type)	втк	EGFR, TEC, BMX, ITK, and others	>50	-
Acalabrutin ib	1 μΜ	403 (wild- type)	ВТК	-	≤11	EGFR, ITK
Zanubrutini b	1 μΜ	403 (wild- type)	втк	-	12-50	EGFR

Data for ibrutinib, acalabrutinib, and zanubrutinib is adapted from a comprehensive in vitro kinase profiling study using the scanMAX platform, which categorized selectivity based on the number of off-targets with >65% inhibition at 1  $\mu$ M.

## **Signaling Pathway Analysis**

The primary therapeutic target of **Atuzabrutinib** and other compared inhibitors is Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway. Inhibition of BTK disrupts B-cell proliferation, survival, and signaling, which is beneficial in the treatment of B-cell malignancies and autoimmune diseases. However, off-target inhibition of other kinases can lead to unintended side effects.





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Caption: Simplified B-cell receptor (BCR) signaling pathway highlighting the central role of BTK.



## **Experimental Protocols**

The kinome profiling data presented in this guide was generated using established methodologies, primarily enzymatic inhibition assays and competition binding assays like KINOMEscan®.

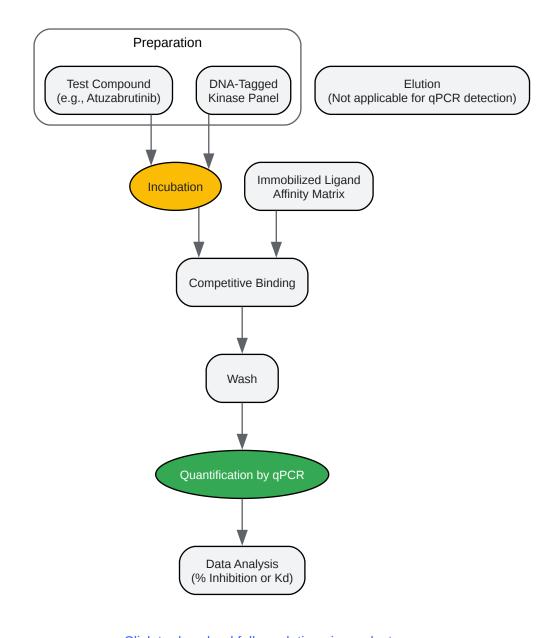
# KINOMEscan® Competition Binding Assay (General Protocol)

The KINOMEscan® platform is a widely used method for assessing kinase inhibitor selectivity. The assay is based on a competitive binding format.

Principle: A test compound is incubated with a panel of DNA-tagged kinases. The mixture is then passed over a column containing an immobilized, active-site directed ligand. Kinases that are not bound by the test compound will bind to the immobilized ligand, while kinases complexed with the test compound will flow through. The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger inhibition by the test compound.

Workflow:





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Caption: A generalized workflow for the KINOMEscan® competition binding assay.

#### **Detailed Steps:**

- Compound Preparation: The test inhibitor is serially diluted to the desired concentrations.
- Assay Plate Preparation: The DNA-tagged kinases from the panel are added to the wells of a microtiter plate.



- Incubation: The test compound is added to the wells containing the kinases and incubated to allow for binding to reach equilibrium.
- Competitive Binding: The kinase-inhibitor mixtures are transferred to a plate containing an immobilized ligand that binds to the active site of the kinases.
- Washing: The plate is washed to remove any unbound kinases and inhibitors.
- Quantification: The amount of kinase bound to the immobilized ligand is determined by qPCR using primers specific for the DNA tag on each kinase.
- Data Analysis: The results are typically expressed as the percentage of the control (DMSO) signal. A lower percentage indicates a higher degree of inhibition. For dose-response experiments, binding constants (Kd) can be calculated.

### Conclusion

**Atuzabrutinib** demonstrates a highly selective kinome profile, with potent inhibition of BTK and a limited number of other TEC family kinases. This selectivity, particularly the avoidance of Src family kinases, may translate to a more favorable safety profile compared to less selective BTK inhibitors. The comparative data presented in this guide, while based on different experimental platforms, provides valuable insights for researchers and drug developers in the field of kinase inhibitor therapeutics. Further head-to-head studies using standardized kinome profiling platforms would be beneficial for a more direct comparison of these inhibitors.

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